N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOPWTQJIDZMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine scaffold is often synthesized via the Biginelli reaction or through cyclization of β-diketones with urea derivatives. For example, condensation of ethyl acetoacetate with guanidine carbonate under acidic conditions yields 4,6-dihydroxypyrimidine, which is subsequently halogenated using phosphorus oxychloride to form 4,6-dichloropyrimidine. This intermediate serves as a versatile precursor for further substitutions.
Introduction of the 4-Methylpyrazol-1-yl Group
The 6-position of the pyrimidine ring is functionalized via nucleophilic aromatic substitution (SNAr). Reacting 4,6-dichloropyrimidine with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 80–100°C yields 6-(4-methyl-1H-pyrazol-1-yl)-4-chloropyrimidine. The reaction mechanism involves deprotonation of the pyrazole nitrogen, followed by displacement of the chlorine atom at the 6-position.
Key Optimization Parameters
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
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Temperature : Elevated temperatures (80–120°C) improve kinetics but require careful monitoring to avoid decomposition.
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Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate substitutions.
Amination at the 4-Position
The final step involves introducing the (4-chlorophenyl)methylamine group at the 4-position of the pyrimidine ring. Two primary methods are employed:
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction enables the direct attachment of the amine group. A representative procedure involves reacting 6-(4-methyl-1H-pyrazol-1-yl)-4-chloropyrimidine with (4-chlorophenyl)methylamine in the presence of Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 100°C. The reaction proceeds via oxidative addition of the palladium catalyst to the C–Cl bond, followed by transmetalation and reductive elimination.
Advantages :
-
High functional group tolerance.
-
Mild conditions compared to traditional SNAr.
Limitations :
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Sensitivity to oxygen and moisture.
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High catalyst costs.
Ullmann-Type Coupling
An alternative method employs copper(I) iodide as a catalyst with N,N′-dimethylethylenediamine (DMEDA) as a ligand in dimethyl sulfoxide (DMSO) at 120°C. This approach is cost-effective but generally offers lower yields (60–75%) compared to palladium-catalyzed methods.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and gradients of ethyl acetate/hexane. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures ≥95% purity for biological assays.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.72 (s, 1H, pyrimidine H-2), 8.15 (s, 1H, pyrazole H-3), and 4.65 (s, 2H, CH₂).
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LC-MS : Molecular ion peak at m/z 329.08 [M+H]⁺ confirms the molecular formula C₁₅H₁₃ClN₆.
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions for key steps:
| Step | Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole Substitution | SNAr | K₂CO₃ | DMF | 90 | 82 |
| Amination | Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100 | 88 |
| Amination | Ullmann Coupling | CuI/DMEDA | DMSO | 120 | 68 |
Scalability and Industrial Considerations
Large-scale synthesis requires optimization for cost and safety:
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group or the pyrazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine as an anticancer agent. Studies indicate that it may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic.
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
| Study | Findings |
|---|---|
| In vitro studies indicated a reduction in pro-inflammatory cytokine production in macrophages treated with the compound. |
Neurological Applications
There is ongoing investigation into the neuroprotective effects of this compound. It may have implications for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to pyrimidine and pyrazolo-pyrimidine derivatives with variations in substituents and biological activities:
Key Observations:
- Substituent Effects: Chlorophenyl Groups (e.g., in SI388 and ): Enhance lipophilicity and target affinity, commonly seen in kinase inhibitors . Methylpyrazole (Target Compound vs. Piperazinyl/Pyrrolidinyl Groups (e.g., AEE788): Increase solubility and modulate pharmacokinetics .
Core Heterocycle Differences :
- Pyrimidine vs. pyrazolo-pyrimidine cores influence binding modes. Pyrazolo-pyrimidines (e.g., SI388) often exhibit enhanced planarity, favoring ATP-binding pocket interactions in kinases .
Biological Activity
N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12ClN5. It possesses several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 329.74 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic effects against various cancer cell lines, leading to their investigation as potential anticancer agents .
A study highlighted the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated notable inhibitory activity against cancer cell proliferation. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring could enhance anticancer efficacy .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown strong inhibitory activity against key enzymes involved in cancer progression and metabolism:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Strong Inhibitor |
These findings suggest that the compound may play a role in therapeutic strategies targeting enzyme regulation in cancer and other diseases .
Antibacterial Activity
In addition to its anticancer and enzyme inhibition properties, this compound has demonstrated moderate to strong antibacterial activity against various strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
The antibacterial efficacy indicates potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound. For example:
- Enzyme Binding Studies : Research using bovine serum albumin (BSA) binding interactions illustrated the pharmacological effectiveness of related compounds, showcasing their potential as drug candidates .
- Cytotoxicity Tests : Various derivatives were subjected to cytotoxicity assays against different cancer cell lines, revealing that modifications significantly influenced their potency .
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between these compounds and target enzymes, providing insights into their mechanisms of action .
Q & A
Basic: What synthetic routes are commonly used for this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps include:
- Pyrimidine Core Formation: Reacting 4-chlorobenzylamine with a halogenated pyrimidine precursor under reflux in polar aprotic solvents (e.g., DMF) to introduce the (4-chlorophenyl)methyl group .
- Pyrazole Substitution: Introducing the 4-methylpyrazole moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts and elevated temperatures (80–120°C) .
- Yield Optimization:
- Catalyst Selection: Pd(PPh₃)₄ improves coupling efficiency compared to Pd(OAc)₂ .
- Solvent Effects: DMF enhances reaction rates over THF due to higher polarity .
- Temperature Control: Maintaining 100°C during pyrazole coupling minimizes side products .
Reported yields range from 50–70% under optimized conditions, with purity confirmed via HPLC .
Basic: Which spectroscopic techniques are critical for structural characterization, and what key data confirm identity?
Answer:
- 1H NMR:
- Pyrimidine H-2 proton: δ 8.30 (s, 1H) .
- Aromatic protons: δ 7.96 (d, J = 8.9 Hz, 2H) and 7.38 (d, J = 8.9 Hz, 2H) for the 4-chlorophenyl group .
- Pyrazole methyl: δ 2.50 (s, 3H) .
- IR Spectroscopy:
- Elemental Analysis:
- Expected C/H/N ratios: ~55.0%, 3.2%, 25.5%, respectively .
Consistency between experimental and theoretical data validates the structure .
- Expected C/H/N ratios: ~55.0%, 3.2%, 25.5%, respectively .
Advanced: How do structural modifications at the pyrimidine or pyrazole rings affect biological activity?
Answer:
- Pyrimidine Modifications:
- 4-Chlorophenyl Group: Enhances lipophilicity and kinase binding affinity. Replacement with electron-withdrawing groups (e.g., NO₂) reduces activity .
- Amine Position: Shifting the amine to C-2 decreases selectivity for tyrosine kinases .
- Pyrazole Modifications:
- Methyl Substitution: 4-Methyl improves metabolic stability compared to bulkier groups (e.g., ethyl) .
- Ring Expansion: Replacing pyrazole with imidazole reduces potency by 50% due to altered H-bonding .
Computational Tools:
- Molecular Docking (AutoDock Vina): Predicts binding modes to EGFR (PDB: 1M17) with ∆G values < -8 kcal/mol .
- QSAR Models: Highlight logP < 3.5 as critical for blood-brain barrier penetration .
Advanced: What crystallographic challenges arise with this compound, and how can SHELXL address them?
Answer:
Challenges:
- Disorder in Flexible Groups: The 4-chlorophenylmethyl side chain often exhibits positional disorder .
- Twinned Crystals: Common due to solvent incorporation during crystallization .
SHELXL Workflow: - Twin Refinement: Use
TWINandBASFcommands to model twinning ratios (e.g., 0.35 for hemihedral twins) . - Restraints: Apply
SIMUandDELUto stabilize disordered regions without overfitting . - Validation: Check R1 (< 5%) and GooF (~1.0) to ensure model accuracy .
Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?
Answer:
Case Study: A 10-fold potency drop in murine models vs. cell-based assays .
Resolution Strategies:
- Pharmacokinetic Profiling: Measure plasma protein binding (e.g., >95% binding reduces free drug levels) .
- Metabolite Screening (LC-MS): Identify inactive derivatives (e.g., hydroxylation at C-6) .
- Dose Adjustments: Increase dosing frequency to compensate for rapid clearance (t₁/₂ < 2 hrs) .
Statistical Tools: - Hill Equation Analysis: Compare EC₅₀ shifts (>3x suggests off-target effects) .
Basic: What in vitro assays are recommended for evaluating kinase inhibitory activity?
Answer:
- Kinase Inhibition (EGFR):
- Assay: ADP-Glo™ Kinase Assay (Promega) with IC₅₀ determination .
- Conditions: 10 µM ATP, 1 h incubation, Z´-factor > 0.5 .
- Cellular Proliferation (MTS Assay):
- Use A549 (EGFR-mutant) cells, 72 h exposure, GI₅₀ ~ 1.2 µM .
- Selectivity Profiling:
- Screen against a 50-kinase panel (DiscoverX) to identify off-target hits (e.g., c-SRC at 10 µM) .
Advanced: What strategies improve BBB permeability for CNS-targeted derivatives?
Answer:
- Structural Modifications:
- In Silico Predictions:
- PAMPA-BBB Model: Prioritize compounds with Pe > 5.0 × 10⁻⁶ cm/s .
- In Vivo Validation:
- Brain/Plasma Ratio (Kp): Target Kp > 0.3 via LC-MS/MS quantification in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
